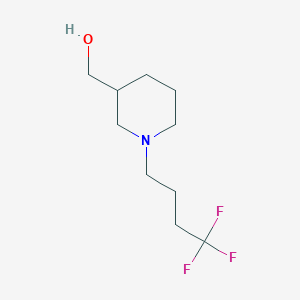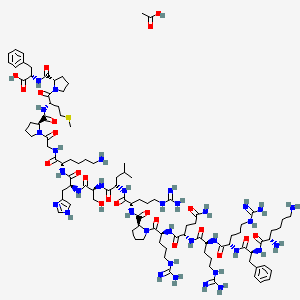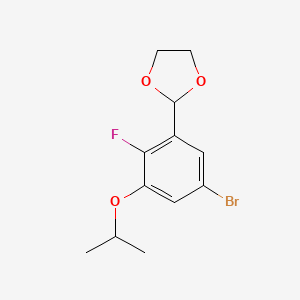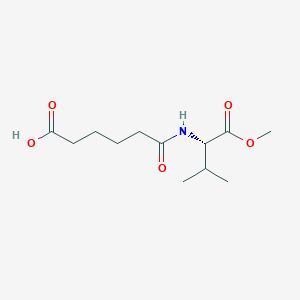
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluorobutyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluorobutyl Group: The trifluorobutyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluorobutyl halide.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction involving a suitable reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions: (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluorobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol: Similar structure but with the hydroxymethyl group at a different position.
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness: (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol is unique due to the specific positioning of the trifluorobutyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. The trifluorobutyl group imparts distinct electronic and steric properties, while the hydroxymethyl group provides opportunities for further functionalization and derivatization.
特性
分子式 |
C10H18F3NO |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
[1-(4,4,4-trifluorobutyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)4-2-6-14-5-1-3-9(7-14)8-15/h9,15H,1-8H2 |
InChIキー |
MKGDXNWIHQNLFO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CCCC(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)





![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)


